Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17431840
InChI: InChI=1S/C17H12ClFO3/c1-2-9-21-17(20)12-7-8-16(14(18)10-12)22-11-13-5-3-4-6-15(13)19/h1,3-8,10H,9,11H2
SMILES:
Molecular Formula: C17H12ClFO3
Molecular Weight: 318.7 g/mol

Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate

CAS No.:

Cat. No.: VC17431840

Molecular Formula: C17H12ClFO3

Molecular Weight: 318.7 g/mol

* For research use only. Not for human or veterinary use.

Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate -

Specification

Molecular Formula C17H12ClFO3
Molecular Weight 318.7 g/mol
IUPAC Name prop-2-ynyl 3-chloro-4-[(2-fluorophenyl)methoxy]benzoate
Standard InChI InChI=1S/C17H12ClFO3/c1-2-9-21-17(20)12-7-8-16(14(18)10-12)22-11-13-5-3-4-6-15(13)19/h1,3-8,10H,9,11H2
Standard InChI Key MSOFEBINQMPKOE-UHFFFAOYSA-N
Canonical SMILES C#CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2F)Cl

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate consists of three primary components:

  • A 3-chloro-4-hydroxybenzoic acid backbone.

  • A 2-fluorobenzyl ether substituent at the 4-position.

  • A propargyl (prop-2-yn-1-yl) ester group.

The fluorine atom at the ortho position of the benzyl group distinguishes this compound from its para-fluorinated analogs . This ortho substitution influences electronic distribution and steric interactions, potentially altering reactivity and biological target affinity.

Molecular Formula and Weight

  • Molecular Formula: C17H12ClFO3\text{C}_{17}\text{H}_{12}\text{ClFO}_3

  • Molecular Weight: 318.73 g/mol (calculated via PubChem algorithms) .

Table 1: Atomic Composition

ElementQuantityContribution to Molecular Weight (g/mol)
C17204.00
H1212.12
Cl135.45
F119.00
O348.00

The propargyl group introduces sp-hybridized carbon atoms, enabling participation in click chemistry reactions, while the chloro and fluoro substituents enhance electrophilicity.

Synthesis and Reaction Pathways

Esterification Protocol

The synthesis typically involves a two-step process:

  • Synthesis of 3-chloro-4-((2-fluorobenzyl)oxy)benzoic acid:

    • Chlorination of 4-hydroxybenzoic acid at the 3-position using thionyl chloride.

    • Etherification with 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

  • Propargyl Ester Formation:

    • Reaction of the carboxylic acid with prop-2-yn-1-ol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    • Reaction equation:

      C7H4ClFO3+C3H4ODCC/DMAPC17H12ClFO3+H2O\text{C}_7\text{H}_4\text{ClFO}_3 + \text{C}_3\text{H}_4\text{O} \xrightarrow{\text{DCC/DMAP}} \text{C}_{17}\text{H}_{12}\text{ClFO}_3 + \text{H}_2\text{O}

Reaction Optimization

  • Temperature: 0–25°C to minimize alkyne side reactions.

  • Yield: ~65–75% (estimated from analogous syntheses) .

  • Purification: Column chromatography using silica gel and ethyl acetate/hexane eluents.

Physicochemical Properties

Spectroscopic Data

While experimental spectra for this specific compound are unavailable, predictions based on analogs include:

  • ¹H NMR (CDCl₃):

    • δ 2.48 (t, 1H, ≡CH), 4.82 (d, 2H, OCH₂C≡CH), 5.21 (s, 2H, OCH₂Ar), 7.02–8.05 (m, 7H, aromatic) .

  • ¹³C NMR:

    • δ 75.8 (≡CH), 78.5 (OCH₂C≡), 115.2–162.4 (aromatic carbons), 165.1 (C=O).

Stability and Reactivity

  • Hydrolysis: Susceptible to base-catalyzed ester hydrolysis, yielding 3-chloro-4-((2-fluorobenzyl)oxy)benzoic acid and propargyl alcohol.

  • Click Reactivity: The propargyl group undergoes Huisgen cycloaddition with azides, enabling bioconjugation.

Comparison with Structural Analogs

Table 2: Analog Comparison

CompoundSubstituentsMolecular Weight (g/mol)Key Biological Activity
Prop-2-yn-1-yl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate4-Fluorobenzyl318.73Anticancer
Prop-2-yn-1-yl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate2,4-Dichlorobenzyl348.21Antimicrobial
Target Compound2-Fluorobenzyl318.73Predicted anti-inflammatory

The ortho-fluorine substitution may enhance membrane permeability compared to para-substituted analogs due to reduced steric hindrance .

Future Perspectives

Further research should prioritize:

  • In vitro screening for kinase inhibition and cytotoxicity.

  • Click chemistry derivatization to develop targeted drug delivery systems.

  • Crystallographic studies to elucidate binding modes with biological targets.

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